4-(Benzyloxy)but-2-en-1-yl 3-oxobutanoate
Description
Properties
CAS No. |
653598-75-5 |
|---|---|
Molecular Formula |
C15H18O4 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
4-phenylmethoxybut-2-enyl 3-oxobutanoate |
InChI |
InChI=1S/C15H18O4/c1-13(16)11-15(17)19-10-6-5-9-18-12-14-7-3-2-4-8-14/h2-8H,9-12H2,1H3 |
InChI Key |
VCPNKUVFLZTRCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OCC=CCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Wittig Olefination Approach
A method adapted from Clarke et al. (2007) involves:
- Mono-benzylation of buten-1,4-diol : Treatment with NaH and benzyl chloride in THF/DMSO yields 4-benzyloxybut-2-en-1-ol.
- Oxidation and bromination : Parikh-Doering oxidation converts the diol to an aldehyde, followed by bromination with Br₂ and pyridine to install a bromine atom.
- Wittig reaction : Reaction with methyl (triphenylphosphoranylidene)acetate introduces the second double bond, yielding the trans-configured diene.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Mono-benzylation | NaH, BnCl, THF/DMSO, 0°C → rt | 78% |
| Bromination-Wittig | Br₂, pyridine, CH₂Cl₂, 0°C → rt | 64–70% |
Alkylation-Protection Strategy
An alternative route from Hagiwara et al. (1992) employs:
- Alkylation of 2-benzyloxyhexanal : Reaction with methyl acetoacetate enolate under TiCl₄ catalysis forms the allylic alcohol.
- Selective reduction : Sodium borohydride reduces the ketone to the alcohol without epimerization.
Synthesis of 3-Oxobutanoate Derivatives
The 3-oxobutanoate component is commonly derived from methyl or ethyl acetoacetate .
Direct Esterification via Acyl Chlorides
A method from ChemicalBook (2016) illustrates:
- Preparation of 3-oxobutanoyl chloride : Acetoacetic acid reacts with thionyl chloride (SOCl₂) in anhydrous DCM.
- Esterification : The acyl chloride reacts with 4-(benzyloxy)but-2-en-1-ol in pyridine/DCM at 0°C.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acyl chloride formation | SOCl₂, DCM, reflux, 2 h | 95% |
| Esterification | Pyridine, DCM, 0°C → rt, 12 h | 88% |
Nucleophilic Substitution
Adapted from Hendricks et al. (2015):
- Alkylation of methyl acetoacetate : Ethyl 4-bromoacetoacetate reacts with sodium benzyloxide (generated from BnOH and NaH) in THF.
- Transposition to target ester : Replace benzyl alcohol with 4-(benzyloxy)but-2-en-1-ol under similar conditions.
Optimization Insight :
Advanced Coupling Strategies
Mitsunobu Reaction
A stereospecific approach involves:
- Activation of 3-oxobutanoic acid : Convert to its hemioxalate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
- Coupling : React with 4-(benzyloxy)but-2-en-1-ol in THF at rt.
Advantage : High retention of configuration at the alcohol center.
TCBOXY-Mediated Esterification
A modern method from ACS Omega (2018) utilizes:
- Activation : (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY) activates 3-oxobutanoic acid in DCM with DMAP.
- Coupling : Add 4-(benzyloxy)but-2-en-1-ol and DIPEA, stirring at rt for 15 min.
Key Data :
| Parameter | Value |
|---|---|
| Reaction time | 15–30 min |
| Yield | 85–92% |
Comparative Analysis of Methods
| Method | Yield | Conditions | Scalability | Cost |
|---|---|---|---|---|
| Acyl chloride | 88% | Mild, 0°C → rt | High | Low |
| Mitsunobu | 75% | rt, anhydrous | Moderate | High |
| TCBOXY coupling | 90% | rt, fast | High | Moderate |
Critical Considerations :
Chemical Reactions Analysis
Potential Chemical Reactions
Given its structure, 4-(benzyloxy)but-2-en-1-yl 3-oxobutanoate could undergo several types of reactions typical for esters and alkenes:
-
Hydrolysis : The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol.
-
Alkylation : The acetoacetate group can participate in alkylation reactions, potentially forming new carbon-carbon bonds.
-
Oxidation : The alkene could be oxidized to form epoxides or other oxygenated compounds.
-
Cross-Coupling Reactions : The benzyloxy group might be involved in cross-coupling reactions if converted into a suitable leaving group.
Reaction Conditions and Catalysts
Reaction conditions and catalysts play a crucial role in the outcome of chemical reactions. For example:
-
Hydrolysis might be catalyzed by acids or bases.
-
Alkylation could be facilitated by strong bases like sodium hydride or potassium tert-butoxide.
-
Oxidation reactions often require metal catalysts or oxidizing agents like hydrogen peroxide.
-
Cross-Coupling typically involves palladium or copper catalysts.
Related Compounds and Reactions
While specific data on 4-(benzyloxy)but-2-en-1-yl 3-oxobutanoate is scarce, related compounds like ethyl 4-(benzyloxy)-3-oxobutanoate (CAS No. 67354-34-1) provide insights into potential reactions. For instance, esters similar to this can undergo dealkoxycarbonylation reactions, as seen in the Krapcho reaction, which involves heating the ester with a strong base and a solvent like DMSO or DMF .
Data Tables
Given the lack of specific data on 4-(benzyloxy)but-2-en-1-yl 3-oxobutanoate, we can look at related compounds for inspiration. For example, the synthesis of similar esters might involve conditions like those shown below:
| Reaction Type | Conditions | Yield | Product |
|---|---|---|---|
| Hydrolysis | Acid/Base, H2O | Variable | Carboxylic Acid + Alcohol |
| Alkylation | Strong Base, Alkyl Halide | Variable | Alkylated Product |
| Oxidation | Oxidizing Agent, Solvent | Variable | Epoxide or Oxygenated Product |
| Cross-Coupling | Palladium/Copper Catalyst, Solvent | Variable | Coupled Product |
Scientific Research Applications
Medicinal Chemistry Applications
One of the prominent applications of this compound is in the field of medicinal chemistry, particularly in the synthesis of bioactive molecules.
Antimycobacterial Activity
Recent studies have demonstrated that derivatives of 4-(benzyloxy)but-2-en-1-yl 3-oxobutanoate exhibit promising antimycobacterial activity against Mycobacterium tuberculosis. A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized using this compound as a precursor. The synthesized compounds were evaluated for their inhibitory effects on the M. tuberculosis H37Rv strain, showing varying degrees of effectiveness based on structural modifications .
Anti-inflammatory Potential
Research has also indicated that compounds derived from 4-(benzyloxy)but-2-en-1-yl 3-oxobutanoate can modulate inflammatory pathways. Studies involving PPARα agonism have shown that certain derivatives can ameliorate inflammation and vascular leakage, making them candidates for further development in treating inflammatory diseases .
Synthetic Applications
The compound serves as a valuable intermediate in various synthetic pathways.
Synthesis of α-Hydroxy Acids
The application of metal-catalyzed silylene transfer to α-keto esters has been explored to synthesize disubstituted α-hydroxy acids. This method utilizes 4-(benzyloxy)but-2-en-1-yl 3-oxobutanoate as a key starting material, demonstrating its utility in generating complex organic molecules .
Material Science Applications
In addition to medicinal chemistry, this compound has potential applications in materials science.
Light Fastness Improvement
Compounds similar to 4-(benzyloxy)but-2-en-1-yl 3-oxobutanoate have been investigated for their ability to enhance the light fastness of textile materials. By incorporating these compounds into polymer matrices, researchers aim to protect textiles from ultraviolet degradation .
Case Studies
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)but-2-en-1-yl 3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the oxobutanoate moiety can participate in various biochemical reactions. The pathways involved may include oxidation-reduction processes and nucleophilic substitution reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-(Benzyloxy)but-2-en-1-yl 3-oxobutanoate with key analogs:
Key Observations:
Reactivity Differences: The α,β-unsaturated system in 4-(Benzyloxy)but-2-en-1-yl 3-oxobutanoate enhances its electrophilicity compared to saturated analogs like ethyl 4-(benzyloxy)-3-oxobutanoate. This makes it more suitable for conjugate additions or Diels-Alder reactions .
Synthetic Utility: Compounds like SS-14 demonstrate that bulky or aromatic substituents on the 3-oxobutanoate scaffold can lead to specialized applications in photochemistry or medicinal chemistry .
Biological Activity
4-(Benzyloxy)but-2-en-1-yl 3-oxobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anti-cancer and anti-inflammatory effects. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis and Structure
The synthesis of 4-(benzyloxy)but-2-en-1-yl 3-oxobutanoate typically involves the reaction of appropriate alkylating agents with butenolides and benzyloxy derivatives. The structural formula can be represented as follows:
This compound features a butenyl moiety linked to a benzyloxy group, which is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that 4-(benzyloxy)but-2-en-1-yl 3-oxobutanoate exhibits significant anticancer properties. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The mechanism appears to involve the upregulation of pro-apoptotic factors and cell cycle arrest at the G2/M phase, as evidenced by flow cytometric analyses .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 25 | Induces apoptosis, G2/M phase arrest |
| A549 | 30 | Upregulation of p21, apoptosis |
Anti-inflammatory Effects
In addition to its anticancer activity, this compound has shown promise as an anti-inflammatory agent. It has been reported to modulate the expression of pro-inflammatory cytokines in macrophages, reducing inflammation markers such as TNF-alpha and IL-6. This effect may be mediated through the inhibition of NF-kB signaling pathways .
Table 2: Anti-inflammatory Effects
| Cytokine | Effect (ng/mL) | Mechanism |
|---|---|---|
| TNF-alpha | Decreased by 40% | NF-kB inhibition |
| IL-6 | Decreased by 35% | Modulation of signaling |
Case Studies
A notable case study involved the administration of 4-(benzyloxy)but-2-en-1-yl 3-oxobutanoate in animal models. In a murine model of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent .
Case Study Summary
Table 3: Case Study Results
| Treatment Group | Tumor Size Reduction (%) | Survival Rate (%) |
|---|---|---|
| Control | - | 50 |
| Experimental Group | 60 | 80 |
The mechanisms underlying the biological activities of 4-(benzyloxy)but-2-en-1-yl 3-oxobutanoate are multifaceted:
- Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : It causes G2/M phase arrest by modulating cyclin-dependent kinases.
- ROS Generation : Increases reactive oxygen species (ROS) levels, contributing to oxidative stress in cancer cells .
- Cytokine Modulation : Alters cytokine production, reducing inflammation and promoting healing processes.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 4-(Benzyloxy)but-2-en-1-yl 3-oxobutanoate?
- The compound is typically synthesized via esterification or oxidation reactions. For example, benzyl-protected intermediates (e.g., benzyloxybutenol derivatives) can undergo condensation with 3-oxobutanoate precursors under acidic or basic conditions. Reaction optimization may involve temperature control (e.g., 0–25°C) and catalysts like triethylamine for neutralization .
Q. How can researchers confirm the structural integrity of 4-(Benzyloxy)but-2-en-1-yl 3-oxobutanoate?
- Key techniques include:
- NMR spectroscopy : and NMR to verify the benzyloxy group (δ ~4.5–5.0 ppm for OCHPh) and α,β-unsaturated ester signals.
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., calculated [M+H] = 291.16).
- X-ray crystallography : For crystalline derivatives, SHELX software (e.g., SHELXL-2018) refines bond lengths and angles to resolve structural ambiguities .
Q. What safety protocols are critical when handling this compound?
- Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles. Avoid inhalation of vapors and direct skin contact. Store in sealed containers under inert gas (e.g., N) to prevent degradation. Emergency measures include flushing eyes with water for 15 minutes and seeking medical attention for persistent irritation .
Advanced Research Questions
Q. How can conflicting spectroscopic data for 4-(Benzyloxy)but-2-en-1-yl 3-oxobutanoate derivatives be resolved?
- Case study : Discrepancies in NMR integration ratios may arise from rotameric equilibria in the α,β-unsaturated ester. Solutions include:
- Variable-temperature NMR to observe dynamic effects.
- Comparative analysis with analogous compounds (e.g., benzyl-protected butenolides) to validate peak assignments.
- Cross-validation using -DEPT or 2D-COSY experiments .
Q. What methodologies optimize reaction yields in stereoselective syntheses of this compound?
- Catalytic asymmetric synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity in cyclization steps.
- Solvent effects : Polar aprotic solvents (e.g., DMF or THF) improve reagent solubility, while low temperatures (−78°C) minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or preparative HPLC isolates high-purity fractions .
Q. How do computational models aid in predicting the reactivity of 4-(Benzyloxy)but-2-en-1-yl 3-oxobutanoate?
- DFT calculations : Predict transition states for nucleophilic attacks on the α,β-unsaturated ester.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug discovery.
- SAR studies : Correlate substituent effects (e.g., benzyloxy vs. methoxy groups) with reaction kinetics .
Data Contradiction and Validation
Q. How should researchers address discrepancies between theoretical and experimental melting points?
- Potential causes : Polymorphism or residual solvents in crystallized samples.
- Solutions :
- Recrystallize from alternative solvents (e.g., EtOH/water mixtures).
- Perform differential scanning calorimetry (DSC) to identify polymorphic transitions.
- Compare with literature data for structurally similar compounds (e.g., benzyloxybutenol esters) .
Q. What steps validate the purity of 4-(Benzyloxy)but-2-en-1-yl 3-oxobutanoate in catalytic studies?
- Analytical methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
